

Application Notes and Protocols for Ladarixin Sodium in Cell Culture

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Compound of Interest

Compound Name: Ladarixin sodium

Cat. No.: B1674320

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Introduction

Ladarixin sodium is a potent, orally active, allosteric, non-competitive dual antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors, and their ligands such as IL-8 (CXCL8), play a crucial role in mediating the inflammatory response, particularly the recruitment and activation of neutrophils and other myeloid cells.[3][4] Dysregulation of the CXCR1/2 signaling axis has been implicated in a variety of inflammatory diseases and cancers. **Ladarixin sodium** has shown therapeutic potential in models of type 1 diabetes, chronic obstructive pulmonary disease (COPD), asthma, and melanoma by inhibiting inflammatory cell infiltration and modulating the tumor microenvironment. These application notes provide a detailed protocol for the dissolution of **Ladarixin sodium** for use in in-vitro cell culture experiments, along with relevant technical data and experimental considerations.

Physicochemical and Solubility Data

Ladarixin sodium is a white to off-white solid. For cell culture applications, it is crucial to start with a high-quality, freshly prepared stock solution to ensure reproducibility.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ F ₃ NNaO ₆ S ₂	
Molecular Weight	397.32 g/mol	
CAS Number	865625-56-5	
Appearance	White to off-white solid	
Purity	>98%	
Solubility (in vitro)	DMSO: ≥ 100 mg/mL (251.69 mM)	
Ethanol: 75 mg/mL		
Water	Insoluble	

Note: The use of fresh, anhydrous (hygroscopic) DMSO is critical as moisture can significantly impact the solubility of **Ladarixin sodium**. Ultrasonic treatment may be required to fully dissolve the compound in DMSO.

Experimental Protocols

1. Preparation of **Ladarixin Sodium** Stock Solution

This protocol describes the preparation of a 100 mM stock solution of **Ladarixin sodium** in DMSO.

Materials:

- **Ladarixin sodium** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath (optional)

- Sterile 0.22 μm syringe filter

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
- Weighing: Accurately weigh the desired amount of **Ladarixin sodium** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 39.73 mg of **Ladarixin sodium**.
- Dissolution:
 - Add the weighed **Ladarixin sodium** to a sterile microcentrifuge tube.
 - Add the appropriate volume of anhydrous DMSO. For a 100 mM stock from 39.73 mg, add 1 mL of DMSO.
 - Vortex the solution thoroughly for 1-2 minutes.
 - If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
- Sterilization: Filter the stock solution through a sterile 0.22 μm syringe filter into a new sterile tube to remove any potential microbial contamination.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

2. Preparation of Working Solutions for Cell Culture

Procedure:

- Thaw a single aliquot of the **Ladarixin sodium** stock solution at room temperature.

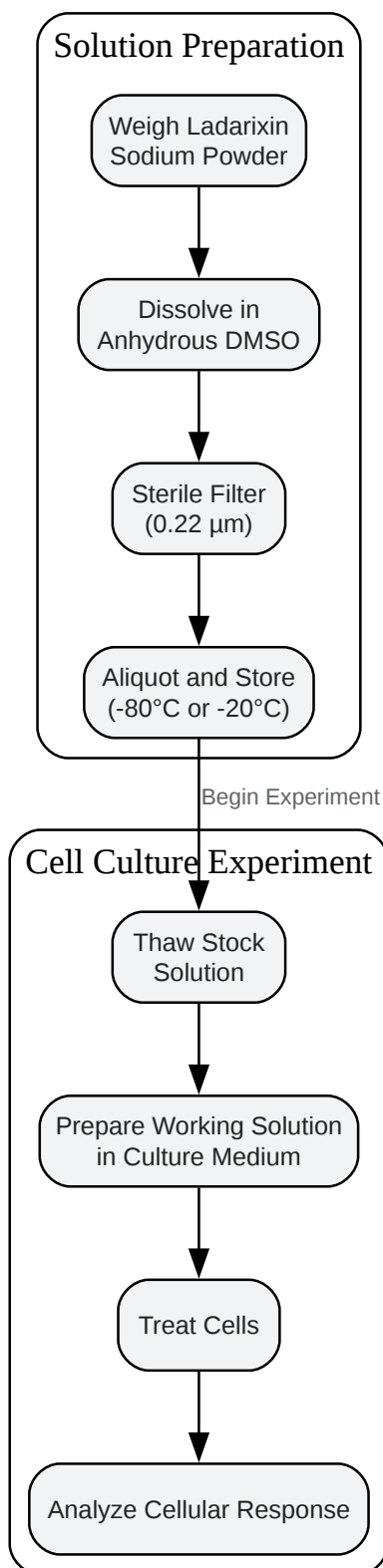
- Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.
- Mix the working solution thoroughly by gentle pipetting or inversion.
- It is recommended to prepare fresh working solutions for each experiment.

Important Considerations:

- **DMSO Toxicity:** The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid cytotoxic effects. Perform a DMSO vehicle control in your experiments.
- **Concentration Range:** The effective concentration of **Ladarixin sodium** can vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific application. The IC_{50} for inhibiting human polymorphonuclear leukocyte (PMN) migration to CXCL8 is approximately 0.7 nM.

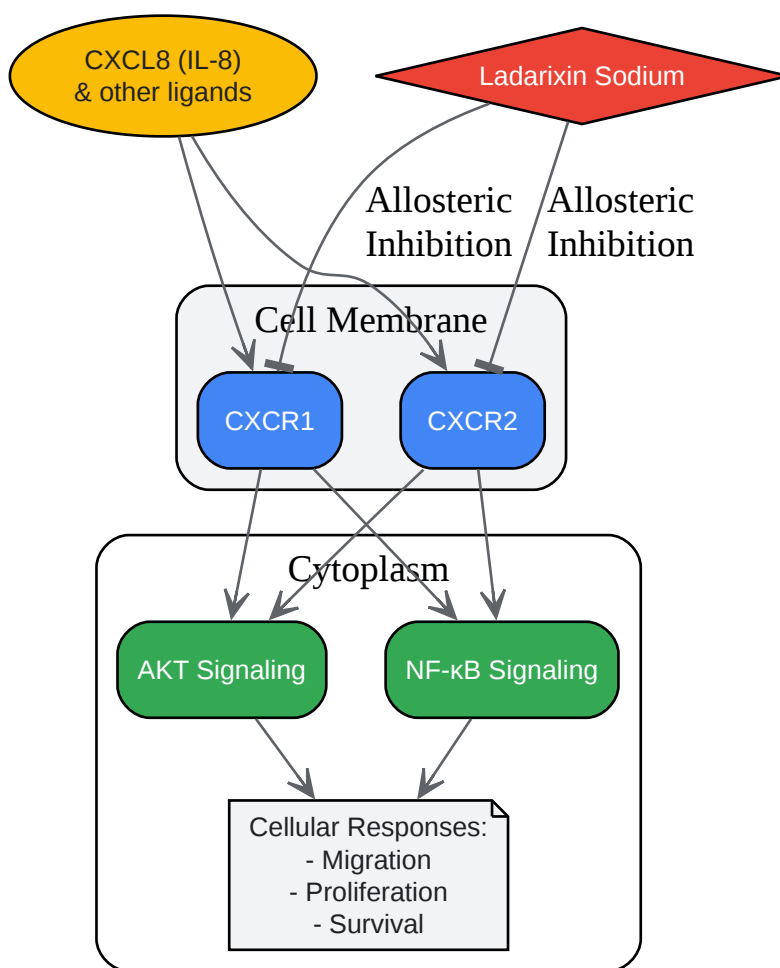
Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using **Ladarixin sodium** and the signaling pathway it inhibits.



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Caption: Experimental workflow for preparing and using **Ladarixin sodium** in cell culture.



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Caption: **Ladarixin sodium** inhibits CXCR1/2, blocking downstream AKT and NF-κB signaling.

Disclaimer: This protocol is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling **Ladarixin sodium** and DMSO. Experimental conditions may need to be optimized for specific cell lines and assays.

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